11,14-环氧二十碳酸乙酯

描述

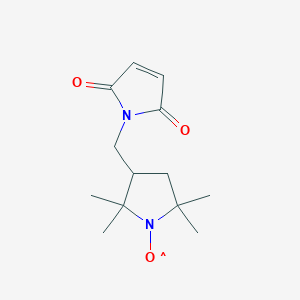

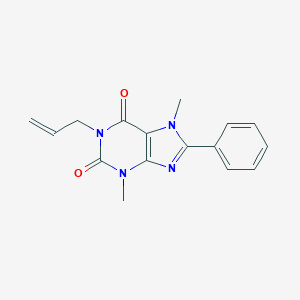

Ethyl 11,14-Diepoxyeicosanoate is a chemical compound potentially significant in the study of polymers, medicinal chemistry, and material science. Its unique structure, featuring epoxy groups, suggests it might play a role in the synthesis of complex molecules or in the modification of materials to impart desirable physical or chemical properties.

Synthesis Analysis

The synthesis of complex epoxy compounds often involves multistep reactions, including epoxidation strategies and the manipulation of molecular precursors with specific functionalities. For example, Yasuda et al. (1998) achieved the asymmetric total synthesis of a complex diene unit featuring epoxy groups, utilizing strategies that might be relevant for synthesizing Ethyl 11,14-Diepoxyeicosanoate (Yasuda, Mitsuaki Ide, Yuka Matsumoto, & Nakata, 1998).

Molecular Structure Analysis

The molecular structure of epoxy compounds can be analyzed using various spectroscopic and crystallographic techniques. For instance, Dorset and Hybl (1972) described the crystal structure of a related compound, which could inform the analysis of Ethyl 11,14-Diepoxyeicosanoate's structure by providing insights into the arrangement of epoxy groups within a molecule (Dorset & Hybl, 1972).

Chemical Reactions and Properties

Epoxy compounds are reactive towards various nucleophiles due to the strained three-membered ring structure of the epoxy group. This reactivity can be harnessed in synthetic chemistry to create a broad range of derivatives. Alves et al. (2009) explored the reactions of an azirine with dienes, highlighting the type of nucleophilic addition reactions that epoxy groups might undergo (Alves, Lemos, Rodríguez-Borges, García‐Mera, & Fortesa, 2009).

Physical Properties Analysis

The physical properties of epoxy compounds like Ethyl 11,14-Diepoxyeicosanoate can significantly vary depending on the molecular structure. Factors such as molecular weight, polarity, and the presence of functional groups influence properties like solubility, melting point, and thermal stability. Research on polymers and copolymers provides insights into how molecular structure affects these properties. Percec and Lee (1992) investigated the mesomorphic behavior of copolymers, which could relate to the phase behavior of Ethyl 11,14-Diepoxyeicosanoate under different conditions (Percec & Lee, 1992).

Chemical Properties Analysis

The chemical properties of Ethyl 11,14-Diepoxyeicosanoate, such as reactivity, stability, and interactions with other molecules, are central to its applications in synthesis and material science. The study of similar compounds can offer valuable information. For instance, Pacheco et al. (2015) described reaction pathways and energetics in the synthesis of renewable materials, which could provide parallels to understanding Ethyl 11,14-Diepoxyeicosanoate's reactivity and potential in green chemistry applications (Pacheco, Labinger, Sessions, & Davis, 2015).

科学研究应用

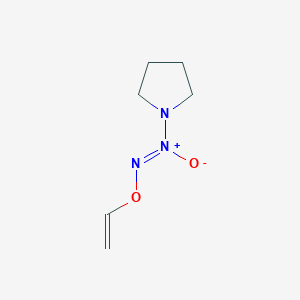

有机化学和反应:2-(二异丙氧基膦酰基)-2H-氮杂丙烯-3-羧酸乙酯,一种新型的带有氮杂丙烯的膦酸酯,与 1,3-二烯反应产生中等产率的环状环加成物,表明在合成有机化学中具有潜在应用 (Alves et al., 2009).

毒理效应:二环氧丁烷,一种与环氧二十碳酸酯相关的化合物,已知是一种高度易燃的液体环醚,对人类具有致癌作用,突出了了解类似化合物毒理学性质的重要性 (Report on carcinogens : carcinogen profiles, 2020).

药理特性:丙烯酸乙酯,另一种具有相似性质的化合物,在低浓度下快速代谢和解毒,提供了类似化合物如何在生物学上相互作用的见解 (Potter & Tran, 1992).

材料科学应用:环氧端聚环氧乙烯 (PEO) 的开环聚合导致具有出色溶胀行为的交联材料,表明在药物递送平台中具有潜在用途 (Laine et al., 2004).

燃料添加剂研究:利用棕榈油烷基酯作为乙醇-柴油和丁醇-柴油混合物中的添加剂,可改善燃料在低温下的性能和稳定性 (Chotwichien, Luengnaruemitchai, & Jai-in, 2009).

化学结合研究:氨基甲酸乙酯以酯的形式与小鼠肝脏 DNA 结合到磷酸基团上,没有烷基化或与嘌呤或嘧啶碱基结合的其他证据,表明存在特定的生化相互作用 (Pound, Franke, & Lawson, 1976).

属性

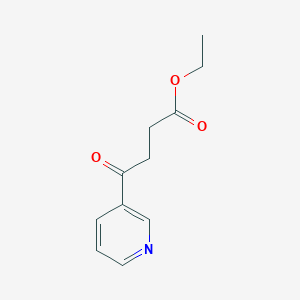

IUPAC Name |

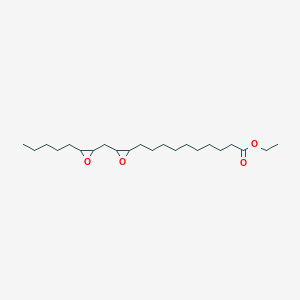

ethyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O4/c1-3-5-11-14-18-20(25-18)17-21-19(26-21)15-12-9-7-6-8-10-13-16-22(23)24-4-2/h18-21H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZIQWVKZYIKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400001 | |

| Record name | Ethyl 11,14-Diepoxyeicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 11,14-Diepoxyeicosanoate | |

CAS RN |

355803-78-0 | |

| Record name | Ethyl 3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiranedecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355803-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 11,14-Diepoxyeicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)